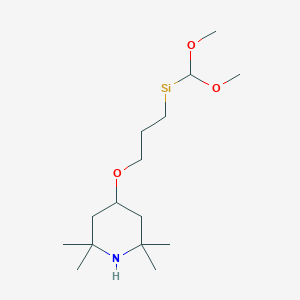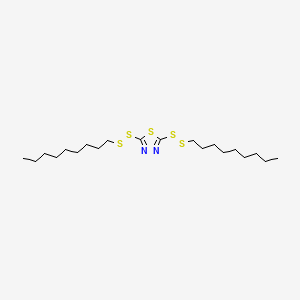
2,5-Bis(nonyldisulfanyl)-1,3,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Bis(nonyldisulfanyl)-1,3,4-thiadiazole: is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of two nonyldisulfanyl groups attached to the thiadiazole ring, making it a unique and interesting molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis(nonyldisulfanyl)-1,3,4-thiadiazole typically involves the reaction of 2,5-dichloro-1,3,4-thiadiazole with nonylthiol in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is heated to reflux, and the product is purified by column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as crystallization and distillation to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2,5-Bis(nonyldisulfanyl)-1,3,4-thiadiazole can undergo oxidation reactions, where the disulfide bonds are oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: Nucleophilic substitution reactions can occur at the thiadiazole ring, where nucleophiles replace one of the substituents on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and dithiothreitol are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced sulfur species.
Substitution: Various substituted thiadiazoles depending on the nucleophile used.
Scientific Research Applications
Chemistry: 2,5-Bis(nonyldisulfanyl)-1,3,4-thiadiazole is used as a building block in the synthesis of more complex molecules
Biology: In biological research, this compound can be used as a probe to study the role of sulfur-containing compounds in biological systems. Its ability to undergo redox reactions makes it a valuable tool for investigating oxidative stress and redox signaling pathways.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its unique structure and reactivity may allow for the design of molecules with specific biological activities, such as antimicrobial or anticancer properties.
Industry: In the industrial sector, this compound can be used as an additive in lubricants and polymers to enhance their properties. Its ability to form stable disulfide bonds makes it useful in improving the durability and performance of materials.
Mechanism of Action
The mechanism of action of 2,5-Bis(nonyldisulfanyl)-1,3,4-thiadiazole involves its ability to undergo redox reactions. The disulfide bonds in the compound can be reduced to form thiols, which can then participate in various biochemical processes. These redox reactions can modulate the activity of enzymes and other proteins, influencing cellular signaling pathways and metabolic processes.
Molecular Targets and Pathways:
Enzymes: The compound can interact with enzymes that contain cysteine residues, affecting their activity through redox modulation.
Signaling Pathways: Redox-sensitive signaling pathways, such as those involving reactive oxygen species (ROS), can be influenced by the compound’s redox activity.
Comparison with Similar Compounds
2,5-Bis(benzoxazol-2-yl)thiophene: Another thiadiazole derivative with different substituents.
2,5-Bis(trifluoromethyl)benzenesulfonyl chloride: A compound with similar structural features but different functional groups.
Uniqueness: 2,5-Bis(nonyldisulfanyl)-1,3,4-thiadiazole is unique due to the presence of nonyldisulfanyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s solubility in organic solvents and its ability to participate in redox reactions, making it valuable for various applications in research and industry.
Properties
CAS No. |
118266-00-5 |
|---|---|
Molecular Formula |
C20H38N2S5 |
Molecular Weight |
466.9 g/mol |
IUPAC Name |
2,5-bis(nonyldisulfanyl)-1,3,4-thiadiazole |
InChI |
InChI=1S/C20H38N2S5/c1-3-5-7-9-11-13-15-17-23-26-19-21-22-20(25-19)27-24-18-16-14-12-10-8-6-4-2/h3-18H2,1-2H3 |
InChI Key |
MGEQSWVPSCZGEK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCSSC1=NN=C(S1)SSCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



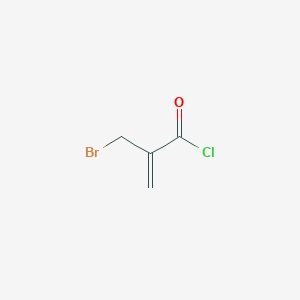
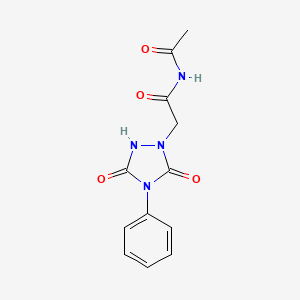

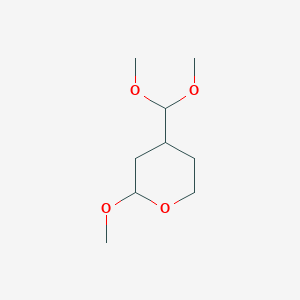



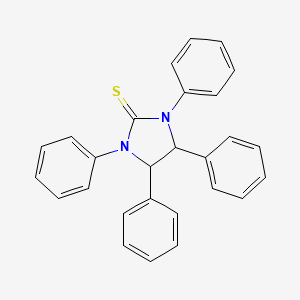
![2-Hydroxy-4-methyl-2-azabicyclo[3.2.1]octan-3-one](/img/structure/B14308802.png)
![Methyl chloro[2-(2,6-dimethylphenyl)hydrazinylidene]acetate](/img/structure/B14308804.png)
![1-{[(Octadecanoylsulfanyl)selanyl]sulfanyl}-1-oxooctadecane](/img/structure/B14308805.png)
![1-Methyl-4-[2-(phenylselanyl)dec-2-ene-1-sulfonyl]benzene](/img/structure/B14308806.png)
